1-[2-(Diphenylphosphoryl)octan-2-yl]cyclobutan-1-ol
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Overview
Description
Preparation Methods
The synthesis of 1-[2-(Diphenylphosphoryl)octan-2-yl]cyclobutan-1-ol typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
1-[2-(Diphenylphosphoryl)octan-2-yl]cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylphosphoryl group can be replaced by other functional groups.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield different products.
Scientific Research Applications
1-[2-(Diphenylphosphoryl)octan-2-yl]cyclobutan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[2-(Diphenylphosphoryl)octan-2-yl]cyclobutan-1-ol exerts its effects involves its interaction with specific molecular targets. The diphenylphosphoryl group can interact with enzymes and receptors, modulating their activity. The cyclobutanol ring and octyl chain contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
1-[2-(Diphenylphosphoryl)octan-2-yl]cyclobutan-1-ol can be compared with similar compounds such as:
1-(propan-2-yl)cyclobutan-1-ol: This compound has a similar cyclobutanol ring but lacks the diphenylphosphoryl group and octyl chain, making it less complex.
1-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}cyclobutan-1-ol: This compound features an imidazole ring instead of the diphenylphosphoryl group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of the cyclobutanol ring, diphenylphosphoryl group, and octyl chain, which confer distinct chemical and biological properties.
Properties
CAS No. |
173066-85-8 |
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Molecular Formula |
C24H33O2P |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
1-(2-diphenylphosphoryloctan-2-yl)cyclobutan-1-ol |
InChI |
InChI=1S/C24H33O2P/c1-3-4-5-12-18-23(2,24(25)19-13-20-24)27(26,21-14-8-6-9-15-21)22-16-10-7-11-17-22/h6-11,14-17,25H,3-5,12-13,18-20H2,1-2H3 |
InChI Key |
OVKBJESAPYHICH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(C1(CCC1)O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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